molecular formula C5H7N3 B2958000 5-azidopent-1-yne CAS No. 199276-58-9

5-azidopent-1-yne

Cat. No.: B2958000
CAS No.: 199276-58-9
M. Wt: 109.132
InChI Key: NFWJNKALVVZULO-UHFFFAOYSA-N
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Description

5-Azidopent-1-yne: is an organic compound with the molecular formula C₅H₇N₃ It is characterized by the presence of an azide group (-N₃) attached to a pent-1-yne backbone

Mechanism of Action

Target of Action

5-Azidopent-1-yne, also known as 4-Pentynyl azide, is a compound that primarily targets enzymes involved in various biochemical reactions. The azide group (-N3) in the compound is highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as “click chemistry”. This term refers to a group of reactions that are fast, simple, and generate a product with high yield . The azide group in this compound can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen 1,3-dipolar cycloaddition . This reaction is often catalyzed by copper (Cu), resulting in a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles .

Biochemical Pathways

It’s known that the compound can participate in various reactions, including nucleophilic substitution reactions . It can also be involved in the synthesis of new bio-conjugated polymers containing various pendant groups attached to the conjugated polymer backbone via “click” reactions with corresponding organic azides .

Pharmacokinetics

Its metabolism likely involves enzymatic reduction of the azide group, while excretion could occur through renal or hepatic pathways .

Result of Action

The result of this compound’s action depends on the specific biochemical context in which it is used. In the context of “click chemistry”, the compound can facilitate the formation of triazole rings, which are found in many biologically active compounds . In other contexts, the compound’s reactivity with proteins and nucleic acids could potentially alter their function, leading to various cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of copper ions can catalyze its reaction with alkynes Additionally, the compound’s reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Click Reactions: Copper(I) catalysts (e.g., CuSO₄ and sodium ascorbate) are commonly used under mild conditions to facilitate the cycloaddition reactions.

    Reduction: Triphenylphosphine and water are used for the Staudinger reduction.

Major Products:

Properties

IUPAC Name

5-azidopent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWJNKALVVZULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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